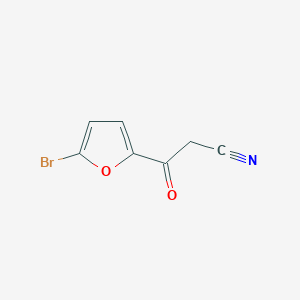

3-(5-Bromofuran-2-yl)-3-oxopropanenitrile

Description

Chemical Identity and Properties 3-(5-Bromofuran-2-yl)-3-oxopropanenitrile (CAS: 93277-17-9) is a brominated furan derivative with the molecular formula C₇H₄BrNO₂ and a molecular weight of 214.02 g/mol. The compound features a furan ring substituted with a bromine atom at the 5-position, a ketone group at the 3-position, and a nitrile group.

Additionally, highlights cyanation reactions using brominated intermediates, which could be extended to synthesize the nitrile group in this compound .

Properties

IUPAC Name |

3-(5-bromofuran-2-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO2/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAUXNHDKNKARN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40536691 | |

| Record name | 3-(5-Bromofuran-2-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93277-17-9 | |

| Record name | 3-(5-Bromofuran-2-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-yl)-3-oxopropanenitrile typically involves the bromination of furan derivatives followed by a Knoevenagel condensation reaction. One common method involves the reaction of 5-bromofurfural with malononitrile in the presence of a base such as piperidine in ethanol. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromofuran-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki–Miyaura coupling.

Common Reagents and Conditions

Oxidation: PhI(OAc)2 and TEMPO in mild conditions.

Reduction: Hydrogenation using palladium catalysts.

Substitution: Palladium catalysts and boronic acids for Suzuki–Miyaura coupling.

Major Products Formed

Oxidation: Aldehydes and ketones.

Reduction: Primary amines.

Substitution: Various substituted furan derivatives.

Scientific Research Applications

3-(5-Bromofuran-2-yl)-3-oxopropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Bromofuran-2-yl)-3-oxopropanenitrile involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, facilitating the formation of new carbon-carbon bonds. In biological systems, it may interact with enzymes and proteins, leading to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 3-(5-Bromofuran-2-yl)-3-oxopropanenitrile to other 3-oxopropanenitrile derivatives allow for critical comparisons in terms of reactivity, physicochemical properties, and biological activity. Below is a detailed analysis:

Structural Analogues

Reactivity and Functional Group Influence

- Bromine Substituent: The bromine atom in 3-(5-Bromofuran-2-yl)-3-oxopropanenitrile enhances electrophilic substitution reactivity compared to non-brominated analogues like 3-(Furan-2-yl)-3-oxopropanenitrile. Bromine also acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Nitrile Group : The nitrile functionality facilitates nucleophilic additions and cyclization reactions. For example, demonstrates the use of 3-oxopropanenitriles in forming pyrimidine and pyrazole derivatives via reactions with thiourea or hydrazine .

- Ketone Group: The 3-oxo group participates in condensation reactions, such as Knoevenagel reactions with aldehydes, as shown in for synthesizing acrylonitrile derivatives .

Physicochemical Properties

- Thermal Stability : Brominated compounds generally exhibit higher thermal stability due to increased molecular mass and stronger C-Br bonds.

Biological Activity

3-(5-Bromofuran-2-yl)-3-oxopropanenitrile (CAS No. 93277-17-9) is a synthetic compound that has gained attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

- Molecular Formula : C8H6BrNO2

- Molecular Weight : 228.04 g/mol

- IUPAC Name : 3-(5-bromofuran-2-yl)-3-oxopropanenitrile

The compound exhibits several biological activities, primarily attributed to its structural features, which allow it to interact with various biological targets. The primary mechanisms include:

- Enzyme Inhibition : Research indicates that 3-(5-bromofuran-2-yl)-3-oxopropanenitrile acts as an inhibitor of 5-lipoxygenase (5-LO), an enzyme involved in the synthesis of leukotrienes, which are mediators in inflammatory responses. The compound has demonstrated an IC50 value indicating effective inhibition at low concentrations .

- Anticancer Activity : Preliminary studies have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Table 1: Summary of Biological Activities

| Activity | Target | IC50/EC50 | Reference |

|---|---|---|---|

| Inhibition of 5-LO | 5-lipoxygenase | < 10 µM | |

| Anticancer Activity | MCF-7 Breast Cancer | GI50 < 1 µM | |

| Cytotoxicity | Various Cancer Lines | Variable |

Case Study 1: Inhibition of 5-Lipoxygenase

A study evaluated the inhibitory effects of various compounds on 5-lipoxygenase, highlighting the potency of 3-(5-bromofuran-2-yl)-3-oxopropanenitrile. This research utilized an in vitro assay to measure the enzyme activity in the presence of the compound, confirming its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Properties

In vitro studies conducted on MCF-7 breast cancer cells revealed that treatment with 3-(5-bromofuran-2-yl)-3-oxopropanenitrile led to significant reductions in cell viability. The study employed both MTT and SRB assays to confirm cytotoxicity and further explored the apoptotic pathways activated by the compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.